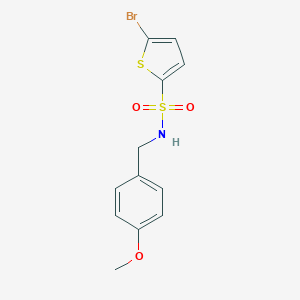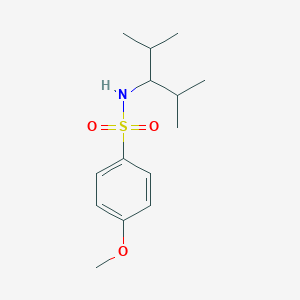![molecular formula C17H23NOS B296381 N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide, also known as BMS-204352, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being explored as a potential treatment for various conditions, including pain, inflammation, and anxiety.
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide can increase levels of endocannabinoids, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide has been shown to have a number of biochemical and physiological effects. Studies have shown that it can increase levels of endocannabinoids, which can help to reduce pain and inflammation. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is that it is a selective FAAH inhibitor, meaning that it specifically targets this enzyme without affecting other enzymes or receptors in the body. This makes it a potentially useful tool for studying the role of endocannabinoids in various biological processes.
However, one limitation of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is that it has relatively low potency compared to other FAAH inhibitors. This means that higher doses may be required to achieve the desired effects, which can increase the risk of side effects.
Future Directions
There are a number of potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Studies have shown that FAAH inhibitors can increase levels of endocannabinoids in the brain, which may help to regulate mood and reduce anxiety.
Another potential future direction is the development of more potent FAAH inhibitors that can achieve the desired effects at lower doses. This could help to reduce the risk of side effects and make these compounds more useful in a clinical setting.
Overall, N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide is a promising compound that has the potential to be used in a variety of therapeutic applications. Further research is needed to fully understand its mechanism of action and potential benefits, but it represents an exciting area of research in the field of cannabinoid pharmacology.
Synthesis Methods
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide involves a multi-step process that begins with the reaction of 4-methylthiophenol with bicyclo[2.2.1]hept-2-ene-7-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-amino-2-methyl-1-propanol to yield the final product.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the main areas of interest is its use as a potential treatment for pain. Studies have shown that FAAH inhibitors, including N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide, can increase levels of endocannabinoids, which are natural molecules that help to regulate pain and inflammation.
properties
Molecular Formula |
C17H23NOS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(3-bicyclo[2.2.1]heptanyl)-2-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C17H23NOS/c1-11-3-7-15(8-4-11)20-12(2)17(19)18-16-10-13-5-6-14(16)9-13/h3-4,7-8,12-14,16H,5-6,9-10H2,1-2H3,(H,18,19) |
InChI Key |
HLLMKAGHNZRMKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2CC3CCC2C3 |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296299.png)
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296300.png)
![6-[(3-methyl-2-thienyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296302.png)
![6-[(5-methyl-2-furyl)methylene]-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296303.png)
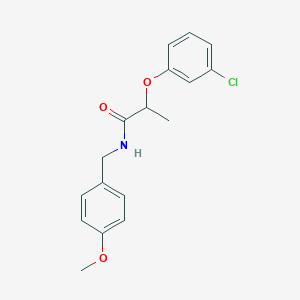
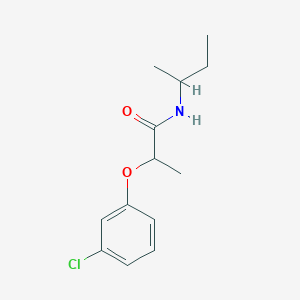
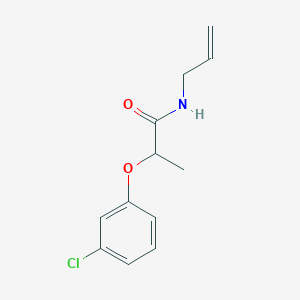
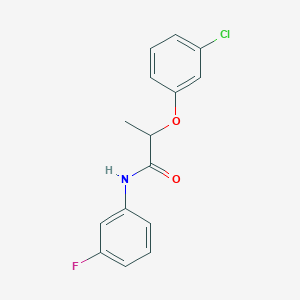
amino]-N-ethylacetamide](/img/structure/B296318.png)
amino]acetamide](/img/structure/B296319.png)
amino]-N,N-diethylacetamide](/img/structure/B296320.png)
![N-(3-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B296321.png)
